Nomilin glucoside

Description

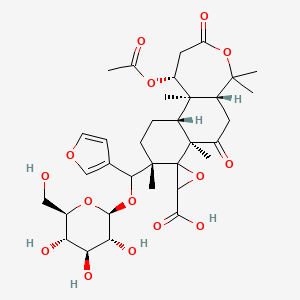

Nomilin glucoside is a glycosylated limonoid predominantly found in citrus species, formed through the enzymatic conversion of nomilin (a bitter aglycone) by limonoid glycosyltransferase (LGT) during fruit maturation . This glycosylation reduces bitterness and enhances solubility, making it a key component in citrus juice quality . Its concentration varies significantly across citrus varieties, with elevated levels observed in 'Sucrenya' and 'Pixie' cultivars compared to navel oranges and mandarins . Structurally, it consists of a nomilin backbone conjugated with a glucose moiety via a β-glycosidic bond (C34H46O15; m/z 693.2748) .

Structure

3D Structure

Properties

CAS No. |

123564-62-5 |

|---|---|

Molecular Formula |

C34H46O15 |

Molecular Weight |

694.7 g/mol |

IUPAC Name |

(1R,2'R,5aR,7aR,9S,11aR,11bR)-1-acetyloxy-9-[furan-3-yl-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5,5,7a,9,11b-pentamethyl-3,7-dioxospiro[2,5a,6,10,11,11a-hexahydro-1H-naphtho[2,1-c]oxepine-8,3'-oxirane]-2'-carboxylic acid |

InChI |

InChI=1S/C34H46O15/c1-15(36)45-21-12-22(38)48-30(2,3)19-11-20(37)33(6)18(32(19,21)5)7-9-31(4,34(33)27(49-34)28(42)43)26(16-8-10-44-14-16)47-29-25(41)24(40)23(39)17(13-35)46-29/h8,10,14,17-19,21,23-27,29,35,39-41H,7,9,11-13H2,1-6H3,(H,42,43)/t17-,18-,19+,21-,23-,24+,25-,26?,27+,29+,31+,32-,33+,34?/m1/s1 |

InChI Key |

GIVMXHQLQAIYEX-OJVPXVCRSA-N |

SMILES |

CC(=O)OC1CC(=O)OC(C2C1(C3CCC(C4(C3(C(=O)C2)C)C(O4)C(=O)O)(C)C(C5=COC=C5)OC6C(C(C(C(O6)CO)O)O)O)C)(C)C |

Isomeric SMILES |

CC(=O)O[C@@H]1CC(=O)OC([C@H]2[C@]1([C@H]3CC[C@@](C4([C@@]3(C(=O)C2)C)[C@@H](O4)C(=O)O)(C)C(C5=COC=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)(C)C |

Canonical SMILES |

CC(=O)OC1CC(=O)OC(C2C1(C3CCC(C4(C3(C(=O)C2)C)C(O4)C(=O)O)(C)C(C5=COC=C5)OC6C(C(C(C(O6)CO)O)O)O)C)(C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Nomilin glucoside; Nomilin 17-O-beta-D-glucopyranoside; |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Chemical Properties

Limonoid glucosides share a triterpenoid backbone modified by glycosylation. Key structural differences include:

This compound distinguishes itself through an acetylated glucose moiety and a seven-membered lactone ring, whereas limonin glucoside features a hydroxylated glucose and a more oxidized backbone .

Concentration Variability in Citrus Varieties

Data from multiple studies highlight species-specific trends (Table 1):

Table 1: Concentration Ranges of Limonoid Glucosides in Citrus Juices (µg/g Fresh Weight)

| Citrus Variety | This compound | Limonin Glucoside | Obacunone Glucoside | Deacetylthis compound |

|---|---|---|---|---|

| 'Sucrenya' (Grapefruit) | 120–180 | 85–110 | 60–90 | <10 |

| 'Pixie' (Mandarin) | 90–130 | 20–40 | 15–30 | <5 |

| Navel Oranges | <10 | 200–250 | <5 | 50–80 |

| Dangyuja (Citrus spp.) | 30–50* | 150–200* | N/D | N/D |

*Peak levels during maturation ; N/D = Not Detected .

Sensory and Technological Properties

- Bitterness Reduction: this compound is 10–20× less bitter than nomilin, comparable to limonin glucoside .

- Electronic Tongue Response: this compound elicits weaker responses in bitter-sensitive sensors (e.g., BRS sensor) compared to limonin glucoside, indicating distinct taste modulation .

- Analytical Detection: Limonin glucoside is often used as a surrogate for quantifying other limonoid glucosides via HPLC-Ehrlich’s reagent due to structural similarities .

Preparation Methods

Solvent-Based Extraction from Citrus Seeds

Nomilin glucoside is predominantly isolated from citrus seeds, particularly Citrus paradisi (grapefruit) and Citrus aurantium (bitter orange). The process involves sequential solvent extraction and chromatographic purification. For example, defatted citrus seed powder is subjected to hexane for lipid removal, followed by acetone or methanol for limonoid extraction. A representative protocol includes:

- Defatting : Seeds are dried, powdered, and defatted with hexane (3–5 cycles at 40–50°C).

- Primary Extraction : Acetone (20:1 solvent-to-material ratio) is used under reflux (50°C, 15 hours), yielding a crude extract containing this compound.

- Concentration : The extract is evaporated under reduced pressure and dissolved in dichloromethane or ethyl acetate for preliminary purification.

Yield Optimization : Supercritical carbon dioxide (SC-CO₂) extraction with ethanol as a co-solvent achieves higher yields (0.63%) under optimized conditions (25 MPa, 51°C).

Enzymatic Pretreatment for Enhanced Recovery

Recent advances employ enzymatic pretreatment to hydrolyze polysaccharides and improve limonoid accessibility. For instance, wheat koji complex enzyme (cellulase, pectinase, and amylase) degrades cell walls, increasing this compound yield by 18–22% compared to traditional methods.

Chemical Synthesis and Derivatization

Acetylation of Deacetylnomilin

This compound is synthesized from deacetylnomilin, a precursor abundant in Citrus seeds. The synthesis involves:

- Acetylation : Refluxing deacetylnomilin with acetic anhydride-pyridine (1:3 ratio) at 110°C for 6 hours.

- Workup : The mixture is quenched with ice water, extracted with chloroform, and purified via silica gel chromatography (ethyl acetate:methanol = 9:1).

Challenges : Nomilin’s tendency to form solvates complicates crystallization, necessitating hot 2-propanol recrystallization for purity >95%.

Glycosylation of Nomilin

Enzymatic glycosylation using UDP-glucosyltransferases (UGTs) attaches glucose to nomilin’s C-17 position. In vitro studies with recombinant UGTs from Citrus species show 60–75% conversion efficiency under pH 7.5 and 30°C.

Chromatographic Purification Strategies

Adsorption Resin Chromatography

Crude extracts are fractionated using Amberlite XAD-2 or XAD-16 resins. Elution with methanol-water gradients (10–55% methanol) isolates this compound from co-extracted limonoids.

Scalability : A patent-scale process (2,700 g seed powder) uses sequential XAD-2 columns to recover 85–90% pure this compound.

Preparative High-Performance Liquid Chromatography (HPLC)

Final purification employs reversed-phase C18 columns with methanol-water gradients. For example:

- Column : X-Bridge Prep OBD C18 (5 µm, 19 × 150 mm).

- Gradient : 50–100% methanol over 30 minutes, yielding 4.35% this compound with >99% purity.

Analytical Characterization

Structural Confirmation via NMR and MS

1H and 13C NMR spectra (DMSO-d6) confirm this compound’s structure, highlighting key signals:

- Glucose moiety : δ 4.25 (d, J = 7.8 Hz, H-1'), δ 3.15–3.70 (m, H-2'–H-6').

- Nomilin aglycone : δ 5.85 (s, H-22), δ 2.10 (s, OAc).

Mass spectrometry (ESI-MS) shows [M+H]+ at m/z 679.2, consistent with the molecular formula C34H48O16.

Purity Assessment

HPLC with UV detection (210 nm) using a C18 column (5 µm, 4.6 × 250 mm) and isocratic elution (acetonitrile:water = 22:78) achieves baseline separation, with a retention time of 32.2 ± 0.23 minutes.

Industrial-Scale Production Considerations

Solvent Recovery and Waste Management

Large-scale processes prioritize solvent recycling via distillation, reducing costs by 30–40%. Aqueous waste is treated with activated carbon to adsorb residual limonoids before discharge.

Nanoparticle Encapsulation for Enhanced Bioavailability

Poly(lactic-co-glycolic acid) (PLGA) nanoparticles (135–188 nm) encapsulate this compound, improving water solubility by 12-fold and sustaining release over 72 hours.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.